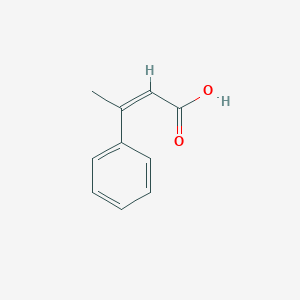

3-Phenylbut-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXWJYDPDXUVSV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-20-8 | |

| Record name | 2-Butenoic acid, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenylbut-2-enoic acid chemical properties and structure

An In-depth Technical Guide to 3-Phenylbut-2-enoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable α,β-unsaturated carboxylic acid in organic synthesis. The document delves into the molecule's structural and physicochemical properties, including its E/Z stereoisomerism. A detailed, field-proven protocol for its synthesis via the Knoevenagel-Doebner condensation is presented, complete with a mechanistic explanation. The guide further explores the compound's spectroscopic signature, key chemical reactions, and its significant role as a synthetic precursor. Notably, it highlights the application of the structurally related cinnamic acid scaffold in the synthesis of bioactive molecules, using the pharmaceutical agent Baclofen, a γ-aminobutyric acid (GABA) analogue, as a key case study. This paper is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile chemical intermediate.

Introduction: A Versatile Synthetic Intermediate

This compound, also known as 3-phenylcrotonic acid or β-methylcinnamic acid, is an organic compound that merges the structural features of an aromatic ring, a conjugated double bond, and a carboxylic acid. This unique combination of functional groups makes it a reactive and highly versatile intermediate in synthetic organic chemistry. The conjugated system allows for a variety of addition reactions, while the carboxylic acid moiety provides a handle for transformations into esters, amides, and other derivatives. Its prochiral nature also makes it a useful starting material for the synthesis of chiral pharmaceuticals.[1] This guide offers an in-depth exploration of its chemical properties, a robust synthetic protocol, and its utility as a precursor for more complex molecular architectures, particularly those with relevance to the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

Chemical Structure and Stereoisomerism

This compound is an α,β-unsaturated carboxylic acid. The presence of a trisubstituted double bond gives rise to geometric isomerism, resulting in two stereoisomers: the (E)-isomer (trans-), where the phenyl group and the carboxyl group are on opposite sides of the double bond, and the (Z)-isomer (cis-), where they are on the same side. The (E)-isomer is generally the more thermodynamically stable of the two.

Caption: Geometric isomers of this compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in subsequent reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.19 g/mol | [2] |

| IUPAC Name | (E)-3-phenylbut-2-enoic acid | [2] |

| Synonyms | 3-Phenylcrotonic acid, β-Methylcinnamic acid | [2] |

| CAS Number | 1199-20-8 (unspecified stereochemistry), 704-80-3 ((E)-isomer) | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 281.93 °C (Predicted) | [1] |

| Storage Temperature | Room temperature, keep in dark place, inert atmosphere | [3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is key to confirming the structure and determining the E/Z isomeric ratio. For the (Z)-isomer, the vinylic proton appears as a quartet at ~5.88 ppm.[4] The aromatic protons typically appear as a multiplet between 7.2-7.4 ppm, and the methyl protons resonate as a doublet around 2.19 ppm.[4] The carboxylic acid proton will be a broad singlet at a downfield shift (>10 ppm).

-

¹³C NMR: The carbon spectrum will show a peak for the carbonyl carbon around 170 ppm. The olefinic carbons (C2 and C3) will appear in the 116-159 ppm range. The aromatic carbons will resonate between ~125-141 ppm, and the methyl carbon will be upfield, around 27 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (dimer) | [5] |

| 3000-3100 | C-H stretch (sp²) | Aromatic & Vinylic | [5] |

| 2850-2960 | C-H stretch (sp³) | Methyl | [5] |

| ~1680-1710 | C=O stretch (conjugated) | Carboxylic Acid | [5] |

| ~1625-1640 | C=C stretch | Alkene | [5] |

| ~1450-1600 | C=C stretch | Aromatic Ring | [5] |

Mass Spectrometry (MS)

In mass spectrometry using electron ionization (EI), the molecular ion peak [M]⁺ is expected at an m/z ratio of 162. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 117, and further fragmentation of the phenyl-alkene backbone.

Synthesis and Reactivity

Synthetic Methodologies

This compound is accessible through several classic organic reactions. The Knoevenagel-Doebner condensation is a particularly effective method. This reaction involves the condensation of a ketone (acetophenone) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base. The reaction proceeds through an aldol-type addition followed by dehydration and subsequent decarboxylation to yield the α,β-unsaturated acid. Using a base system like triethylamine with a catalytic amount of piperidine offers a high-yielding and more environmentally benign alternative to traditional pyridine-based systems.

Caption: Mechanism of the Knoevenagel-Doebner condensation.

Detailed Experimental Protocol for Synthesis

This protocol is based on the principles of the Knoevenagel-Doebner condensation, adapted for the synthesis of this compound.

Materials:

-

Acetophenone

-

Malonic Acid

-

Triethylamine (TEA)

-

Piperidine

-

Toluene

-

Hydrochloric Acid (6M)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine malonic acid (1.2 eq) and toluene.

-

Addition of Base: Add triethylamine (1.3 eq) to the flask and stir for 5 minutes to ensure mixing.

-

Addition of Reactants: Slowly add acetophenone (1.0 eq) followed by a catalytic amount of piperidine (0.1 eq) to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetophenone starting material is consumed.

-

Workup - Part 1 (Solvent Removal): After completion, allow the mixture to cool to room temperature. Remove the toluene and excess triethylamine under reduced pressure using a rotary evaporator.

-

Workup - Part 2 (Acidification): To the resulting residue, add 6M hydrochloric acid until the pH is approximately 1-2. This protonates the carboxylate salt and causes the product to precipitate.

-

Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the diethyl ether via rotary evaporation. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure (E)-3-phenylbut-2-enoic acid.

Caption: Experimental workflow for the synthesis of this compound.

Key Chemical Reactions

The structure of this compound allows for several key transformations:

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) via Fischer esterification (acid-catalyzed reaction with an alcohol).

-

Hydrogenation: The carbon-carbon double bond can be selectively reduced using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) to yield 3-phenylbutanoic acid.

-

Michael Addition: The electron-withdrawing nature of the carboxyl group activates the double bond for conjugate addition (Michael addition) by various nucleophiles to the β-carbon.

-

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the reaction conditions must be chosen carefully to avoid side reactions at the double bond.

Applications in Research and Drug Development

Role as a Synthetic Intermediate

This compound and its derivatives are valuable intermediates in organic synthesis. The α,β-unsaturated acid motif is a common feature in many natural products and biologically active molecules. Its utility lies in its ability to be transformed into various other functional groups, extending carbon chains, and serving as a scaffold for building molecular complexity.

Bioactive GABA Analogues: The Case of Baclofen

A compelling application demonstrating the importance of this structural class is in the synthesis of γ-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[6] Molecules that can modulate the GABA system are of significant therapeutic interest.

Baclofen, a clinically used muscle relaxant and antispasmodic agent, is a potent agonist of the GABA-B receptor.[7][8] It is chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, which is a β-substituted GABA analogue.[9] While not synthesized directly from this compound itself, its synthesis exemplifies the strategic use of a closely related precursor, 4-chlorocinnamic acid (which can be formed in situ from 4-chlorobenzaldehyde and malonic acid via a Knoevenagel reaction).[7] This underscores the value of the α,β-unsaturated phenyl-acid scaffold as a key starting point for accessing therapeutically important GABA analogues.

Caption: Structural relationship between GABA, Baclofen, and the precursor scaffold.

Safety and Handling

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |

| Acute Toxicity | GHS07 | Warning | H302: Harmful if swallowed. | [1] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | [1] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | [1] |

| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation. | [1] |

Safe Handling and Storage Protocols

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use non-sparking tools and ensure adequate ventilation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The compound should be stored in a dark place under an inert atmosphere for long-term stability.[3]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical advice.

Conclusion

This compound is a chemical intermediate of significant value, characterized by its versatile reactivity and stereochemical properties. This guide has detailed its fundamental chemical and physical characteristics, provided a robust and accessible synthetic protocol via the Knoevenagel-Doebner condensation, and outlined its spectroscopic features. The application of the core α,β-unsaturated phenyl-acid structure as a foundational scaffold for synthesizing complex, biologically active molecules, such as the GABA-B agonist Baclofen, highlights its importance for professionals in medicinal chemistry and drug development. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Butenoic acid, 3-phenyl- | C10H10O2 | CID 5354661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 704-80-3|(E)-3-Phenylbut-2-enoic acid|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. brieflands.com [brieflands.com]

- 9. GABA analogue - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (E)-3-Phenylbut-2-enoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Phenylbut-2-enoic acid, a substituted α,β-unsaturated carboxylic acid, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural features, including a phenyl group and a conjugated system, make it a versatile building block for the synthesis of more complex molecules and a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, its physicochemical properties, and an exploration of its potential applications in drug discovery and development, grounded in the biological activities of structurally related compounds.

IUPAC Name: (E)-3-phenylbut-2-enoic acid[1]

CAS Numbers:

-

1199-20-8 (for 3-phenylbut-2-enoic acid, stereochemistry not specified)[1]

Synthesis of (E)-3-Phenylbut-2-enoic Acid

The synthesis of (E)-3-phenylbut-2-enoic acid can be efficiently achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high stereoselectivity, favoring the formation of the (E)-alkene, and its operational simplicity, making it a preferred method in organic synthesis.[4][5] The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, acetophenone, to form an intermediate ester, which is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol is adapted from established methodologies for the synthesis of α,β-unsaturated esters from ketones.[6][7]

Part 1: Synthesis of Ethyl (E)-3-phenylbut-2-enoate

Materials:

-

Acetophenone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles for inert atmosphere techniques

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

Carefully add sodium hydride (1.2 equivalents) to the THF at 0 °C (ice bath).

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure the complete formation of the phosphonate carbanion.

-

Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the acetophenone solution to the prepared ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure ethyl (E)-3-phenylbut-2-enoate.

Part 2: Hydrolysis to (E)-3-Phenylbut-2-enoic Acid

Materials:

-

Ethyl (E)-3-phenylbut-2-enoate

-

Ethanol

-

10% aqueous Sodium hydroxide (NaOH) solution

-

2 M aqueous Hydrochloric acid (HCl) solution

-

Ethyl acetate

Procedure:

-

Dissolve the purified ethyl (E)-3-phenylbut-2-enoate (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add 10% aqueous NaOH solution (excess) to the flask.

-

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC until all the starting ester has been consumed.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and slowly acidify with 2 M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (E)-3-phenylbut-2-enoic acid as a white solid.[8]

Synthesis Workflow Diagram

Caption: Horner-Wadsworth-Emons synthesis workflow.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-3-phenylbut-2-enoic acid is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 48-49 °C | [9] |

| Boiling Point | 302.9 ± 11.0 °C at 760 mmHg (Predicted) | [9] |

| Solubility | Information not readily available | |

| pKa | ~3-4 (Estimated for similar structures) | [10] |

| LogP | 2.16 (Predicted) | [9] |

Spectroscopic Data:

-

¹H NMR: Expected signals include those for the methyl group, the vinylic proton, the aromatic protons of the phenyl group, and the carboxylic acid proton.

-

¹³C NMR: The carbon spectrum should show distinct peaks for the carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the methyl carbon.[1]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-H stretches of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.[1]

Applications in Drug Discovery and Development

While specific drug development programs centered on (E)-3-phenylbut-2-enoic acid are not extensively documented in publicly available literature, the broader class of phenylbutenoic acid derivatives has shown significant promise in various therapeutic areas. The insights gained from these related compounds provide a strong rationale for the investigation of (E)-3-phenylbut-2-enoic acid and its analogues as potential drug candidates.

Potential Mechanisms of Action and Therapeutic Targets

The biological activities of structurally similar compounds, such as 4-phenylbutyric acid (4-PBA), suggest that (E)-3-phenylbut-2-enoic acid may exert its effects through multiple mechanisms.

1. Histone Deacetylase (HDAC) Inhibition: 4-PBA is a known inhibitor of histone deacetylases (HDACs).[11] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like 4-PBA can lead to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This mechanism is a cornerstone of its anticancer activity.[12] Given the structural similarities, (E)-3-phenylbut-2-enoic acid could potentially exhibit similar HDAC inhibitory properties.

2. Chemical Chaperone Activity: 4-PBA also functions as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins.[13][14] This is particularly relevant in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are characterized by the accumulation of protein aggregates. By alleviating endoplasmic reticulum (ER) stress and promoting protein folding, chemical chaperones can have a neuroprotective effect.[15] The lipophilic nature of the phenyl group in (E)-3-phenylbut-2-enoic acid could facilitate its interaction with misfolded proteins.

Potential Therapeutic Applications

Based on the known biological activities of related compounds, (E)-3-phenylbut-2-enoic acid and its derivatives could be investigated for the following therapeutic applications:

-

Oncology: As a potential HDAC inhibitor, it could be explored for its anticancer properties, including the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[10]

-

Neurodegenerative Diseases: Its potential as a chemical chaperone suggests it could be a candidate for the treatment of neurodegenerative disorders by preventing protein aggregation and reducing ER stress-induced neuronal cell death.[15]

-

Inflammatory Diseases: Some phenylbutenoic acid derivatives have demonstrated anti-inflammatory properties, possibly through the inhibition of enzymes involved in inflammatory pathways.[10]

Signaling Pathway Diagram

Caption: Potential signaling pathways and mechanisms.

Conclusion

(E)-3-Phenylbut-2-enoic acid is a readily synthesizable compound with a range of interesting physicochemical properties. While its full biological potential is yet to be unlocked, the well-documented activities of its structural analogues, particularly in the realms of oncology and neurodegenerative diseases, provide a compelling foundation for future research. This technical guide serves as a valuable resource for scientists and researchers, offering a detailed synthetic protocol and a framework for exploring the therapeutic applications of this promising molecule. Further investigation into its mechanism of action and efficacy in various disease models is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. 2-Butenoic acid, 3-phenyl- | C10H10O2 | CID 5354661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-3-Phenylbut-2-enoic acid | 704-80-3 [sigmaaldrich.com]

- 3. 704-80-3|(E)-3-Phenylbut-2-enoic acid|BLD Pharm [bldpharm.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Page loading... [wap.guidechem.com]

- 10. 3-Methyl-2-phenylbut-2-enoic acid | 4412-08-2 | Benchchem [benchchem.com]

- 11. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Phenylbutenoids: A Technical Guide for Medicinal Chemists

This guide provides an in-depth exploration of phenylbutenoids, a class of polyphenolic compounds demonstrating significant promise in medicinal chemistry. Primarily found in plants of the Zingiberaceae family, such as Zingiber cassumunar, these molecules are gaining attention for their diverse and potent biological activities.[1][2][3] This document moves beyond a simple catalog of effects to provide a causal analysis of their mechanisms of action, present validated experimental protocols for their study, and explore future directions in their development as therapeutic agents.

Introduction to Phenylbutenoids

Phenylbutenoids are characterized by a core structure featuring an aromatic phenyl group linked to a four-carbon butene chain.[3] They exist in nature as both monomers and dimers, with this structural diversity contributing to their wide range of biological effects.[3][4] For decades, traditional medicine, particularly in Southeast Asia, has utilized rhizomes of plants like Zingiber cassumunar (known as Plai or Bangle) to treat ailments such as inflammation, pain, and respiratory issues.[1][5] Modern scientific investigation is now validating this traditional use, uncovering the specific molecular interactions that underpin the therapeutic properties of these compounds. The primary active constituents often isolated and studied include (E)-(3,4-dimethoxyphenyl)butadiene (DMPBD), (E)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol (compound D), and (E)-1-(3,4-dimethoxyphenyl)but-3-en-1-yl acetate (compound D acetate).[5]

Chapter 1: Anti-inflammatory and Immunomodulatory Activities

One of the most well-documented activities of phenylbutenoids is their potent anti-inflammatory effect.[1] This activity is not merely a general suppression but is mediated through the targeted modulation of key inflammatory signaling cascades.

Mechanism of Action: Targeting Key Inflammatory Hubs

Phenylbutenoids exert their anti-inflammatory effects by intervening at critical points in the inflammatory response, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[5][6] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated in immune cells such as macrophages.

Phenylbutenoids have been shown to prevent the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[5] By keeping NF-κB sequestered in the cytoplasm, they effectively halt the production of inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[5][6]

Furthermore, these compounds inhibit the phosphorylation of key proteins in the MAPK pathway, namely p38 and ERK, as well as the protein kinase Akt.[5][6] These kinases are crucial for transducing inflammatory signals, and their inhibition contributes significantly to the overall anti-inflammatory profile of phenylbutenoids.[6] Certain phenylbutenoid monomers and dimers are also known to be effective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing inflammatory prostaglandins.[7][8]

Quantitative Data on Anti-inflammatory Activity

The efficacy of phenylbutenoids and their extracts has been quantified using various in vitro models. The half-maximal inhibitory concentration (IC50) values demonstrate their potent activity.

| Compound / Extract | Target | IC50 Value | Cell Line | Reference |

| Phenylbutenoid Extract (PE) | Nitric Oxide (NO) | 7.2 µg/mL | RAW264.7 | [5] |

| Phenylbutenoid Extract (PE) | TNF-α | 23.4 µg/mL | RAW264.7 | [5] |

| Phenylbutenoid Extract (PE) | IL-1β | 19.8 µg/mL | RAW264.7 | [5] |

| DMPBD | Nitric Oxide (NO) | 16.3 µg/mL | RAW264.7 | [5] |

| DMPBD | TNF-α | 37.2 µg/mL | RAW264.7 | [5] |

| DMPBD | IL-1β | 17.7 µg/mL | RAW264.7 | [5] |

| Phenylbutenoid Dimer 11 | COX-2 (PGE2 production) | 2.71 µM | RAW264.7 | [8] |

| Phenylbutenoid Dimer 18 | COX-2 (PGE2 production) | 3.64 µM | RAW264.7 | [8] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol provides a self-validating system to screen phenylbutenoids for anti-inflammatory activity by quantifying their ability to inhibit NO production.

-

Cell Culture:

-

Seed RAW264.7 murine macrophage cells in a 96-well plate at a density of 2 x 10⁴ cells/well.[5]

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare stock solutions of test phenylbutenoids in DMSO and dilute to final concentrations (e.g., 0.1 to 100 µg/mL) in cell culture medium.[5] Ensure the final DMSO concentration is non-toxic (typically <0.1%).

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Pre-incubate the cells with the compounds for 1-2 hours.

-

-

Inflammatory Stimulation:

-

Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) group.

-

Incubate for a further 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

-

Calculate the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

-

Self-Validation: Simultaneously perform a cell viability assay (e.g., MTT) with the same compound concentrations to ensure that the observed NO inhibition is not due to cytotoxicity.[5]

-

Chapter 2: Anticancer Properties

Emerging evidence highlights the potential of phenylbutenoids, particularly phenylbutenoid dimers, as anticancer agents.[9] Their activity appears selective, targeting metabolic vulnerabilities within cancer cells.

Mechanism of Action: Exploiting Cancer Cell Metabolism

A key anticancer mechanism identified for the phenylbutenoid dimer NMac1 involves the targeting of mitochondrial oxidative phosphorylation (OXPHOS).[9] This is particularly relevant for aggressive cancers that rely on OXPHOS for energy, especially under nutrient-limited conditions.[9]

NMac1 acts as an inhibitor of OXPHOS complex I.[9] This inhibition leads to a cascade of events specifically detrimental to cancer cells under glucose starvation:

-

Decreased ATP Synthesis: Inhibition of the electron transport chain cripples the cell's primary energy production machinery.

-

AMPK Activation: The resulting drop in cellular ATP levels leads to the significant activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

-

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential is observed, indicating compromised mitochondrial integrity.

-

Suppression of Proliferation: The severe energy crisis ultimately halts cancer cell proliferation and can lead to cell death.[9]

This mechanism suggests a promising therapeutic window, as the cytotoxic effects are potent under glucose-restricted conditions, mimicking the tumor microenvironment, while potentially sparing healthy cells in glucose-replete environments.[9]

Structure-Activity Relationship (SAR) Insights

Initial SAR studies have been conducted to optimize the anticancer potency of phenylbutenoid dimers. Through the synthesis and screening of analogues based on the NMac1 backbone, a derivative named NMac24 was identified as having more effective anti-proliferative activity in 3D spheroid models, highlighting the potential for medicinal chemistry to enhance the natural scaffold.[9]

Quantitative Data on Cytotoxic Activity

Phenylbutenoids have demonstrated cytotoxic effects against various human cancer cell lines.

| Compound | Cell Line | IC50 Value | Reference |

| Compound 3 | HepG2 (Liver Cancer) | 12.0 µM | [10] |

| Compound 8 | HepG2 (Liver Cancer) | 293.2 µM | [10] |

| cis-isomer 2 | HepG2 (Liver Cancer) | 122.9 µM | [11] |

| cis-isomer 3 | HepG2 (Liver Cancer) | 127.3 µM | [11] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

-

Cell Seeding:

-

Seed cancer cells (e.g., HepG2, MDA-MB-231) into a 96-well plate at an appropriate density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours.[5]

-

-

Compound Application:

-

Treat cells with serial dilutions of the phenylbutenoid compounds for a specified duration (e.g., 24, 48, or 72 hours).[5] Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

-

-

MTT Incubation:

-

After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5]

-

Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the purple solution at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value, representing the concentration of the compound that inhibits cell viability by 50%.

-

Chapter 3: Antioxidant Activity

Many of the pathologies where phenylbutenoids show promise, including inflammation and cancer, are associated with oxidative stress. It is therefore unsurprising that these polyphenolic compounds possess significant antioxidant properties.[1][5]

Assessing Antioxidant Capacity

The antioxidant activity of phenylbutenoids can be rigorously evaluated using several standard in vitro assays. These assays measure the ability of a compound to scavenge free radicals or reduce oxidized species.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[12][13]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.13 mM).[12]

-

Reaction Mixture:

-

In a 96-well plate, add 100 µL of the methanolic DPPH solution to 100 µL of various concentrations of the test phenylbutenoid (also dissolved in methanol).

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.

-

Measurement: Measure the absorbance at approximately 520 nm.[12]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals.

Chapter 4: Other Notable Biological Activities

Beyond the major areas of inflammation and cancer, phenylbutenoids exhibit other therapeutic activities that warrant investigation.

α-Glucosidase Inhibition: A Potential Anti-Diabetic Role

Several phenylbutenoids isolated from Cassumunar ginger have shown potent α-glucosidase inhibitory activity, in some cases significantly more potent than the commercially available drug, acarbose.[3][14] α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition can slow down carbohydrate absorption and reduce post-prandial blood glucose spikes, a key strategy in managing type 2 diabetes.[3]

Quantitative Data on α-Glucosidase Inhibition

| Compound | IC50 Value (µM) | Source Organism | Reference |

| Dehydrozingerone (6 ) | 8.3 | Zingiber purpureum | [14] |

| Compound 8 | 39.5 | Zingiber cassumunar | [10] |

| Compound 4 | 151.5 | Zingiber cassumunar | [10] |

| Acarbose (Positive Control) | 168.0 - 190.6 | - | [10][14] |

Chapter 5: Challenges and Future Directions

While the therapeutic potential of phenylbutenoids is clear, several challenges must be addressed to translate these natural products into clinical candidates.

-

Pharmacokinetics and Bioavailability: There is a significant lack of pharmacokinetic data for naturally occurring phenylbutenoids. It is critical to distinguish these compounds from the synthetic NSAID "phenylbutazone," which has a completely different pyrazolidinedione structure and whose well-documented pharmacokinetics and toxicity profiles are not applicable.[15][16] Future research must focus on the absorption, distribution, metabolism, and excretion (ADME) of lead phenylbutenoids like DMPBD and NMac1 to understand their in vivo behavior.[17][18]

-

Synthetic Optimization: The promising results from initial SAR studies, such as the development of NMac24, demonstrate the value of synthetic chemistry in enhancing the potency and selectivity of the natural phenylbutenoid scaffold.[4][9] Future work should focus on creating libraries of analogues to further probe SAR and improve drug-like properties.

-

Toxicity: Comprehensive toxicological studies are required. While the anticancer mechanisms suggest a potential for selective toxicity towards cancer cells, thorough in vitro and in vivo assessments are necessary to establish a safe therapeutic window.[9][16]

Conclusion

Phenylbutenoids represent a compelling class of natural products with a diverse portfolio of validated biological activities. Their potent anti-inflammatory, anticancer, and anti-diabetic properties, grounded in specific molecular mechanisms, make them highly attractive leads for drug discovery. The path forward requires a multidisciplinary approach, combining natural product chemistry, synthetic optimization, and rigorous pharmacological and toxicological evaluation to fully harness the therapeutic potential of these remarkable compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and biological activity of optically active phenylbutenoid dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical analysis and biological effects of Zingiber cassumunar extract and three phenylbutenoids: targeting NF-κB, Akt/MAPK, and caspase-3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemicals and Bioactivities of Zingiber cassumunar Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nm23-H1 activator phenylbutenoid dimer exerts cytotoxic effects on metastatic breast cancer cells by inducing mitochondrial dysfunction only under glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Three undescribed phenylbutenoids derivatives from Zingiber cassumunar Roxb. rhizomes and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel diphenylbutenoid-type compound from the rhizomes of Zingiber montanum (J.Koenig) Link ex A.Dietr. (Zingiberaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Single oral dose safety, tolerability, and pharmacokinetics of PNU-96391 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetic and Pharmacodynamic Principles for Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 3-Phenylbut-2-enoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 3-Phenylbut-2-enoic acid, a valuable intermediate in organic synthesis. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations for the characterization of this and similar α,β-unsaturated carboxylic acids. The focus is on providing a holistic view of the molecule through the lenses of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Structural Elucidation: A Spectroscopic Overview

This compound (also known as 3-phenylcrotonic acid) is a C10H10O2 molecule that exists as two geometric isomers, (E) and (Z). The spectroscopic properties of these isomers are distinct, allowing for their unambiguous identification. This guide will primarily focus on the more stable (E)-isomer and will draw comparisons with the (Z)-isomer where relevant. The molecular structure and numbering scheme used for spectral assignments are shown below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation and isomeric assignment.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the protons in the molecule.

Data for (E)-3-Phenylbut-2-enoic acid:

Data for (Z)-3-Phenylbut-2-enoic acid:

A published ¹H NMR spectrum for the (Z)-isomer provides a valuable reference.[1]

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 5.88 | quartet | 1.3 |

| H-4 (CH₃) | 2.19 | doublet | 1.4 |

| H-6, H-7, H-8, H-9, H-10 | 7.22-7.35 | multiplet | - |

| H-11 (COOH) | ~12.0 (broad) | singlet | - |

Interpretation and Causality:

-

Olefinic Proton (H-2): In the (Z)-isomer, the vinyl proton (H-2) appears as a quartet at 5.88 ppm due to coupling with the methyl protons (H-4).[1] For the (E)-isomer, this proton is expected to be further downfield due to the anisotropic effect of the cis-phenyl group.

-

Methyl Protons (H-4): The methyl protons appear as a doublet around 2.19 ppm, coupled to the vinyl proton.[1]

-

Aromatic Protons (H-6 to H-10): The five protons of the phenyl ring typically appear as a complex multiplet in the aromatic region (7.2-7.5 ppm).

-

Carboxylic Acid Proton (H-11): The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet at a chemical shift greater than 10 ppm, often around 12 ppm. This broadness is a result of hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of the carbon atoms.

Predicted Data for (E)-3-Phenylbut-2-enoic acid:

Based on data from similar compounds and spectral prediction tools, the following are the expected chemical shifts for the (E)-isomer.

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-1 (COOH) | ~171 |

| C-2 | ~118 |

| C-3 | ~155 |

| C-4 (CH₃) | ~16 |

| C-5 (ipso-C) | ~142 |

| C-6, C-10 (ortho-C) | ~126 |

| C-7, C-9 (meta-C) | ~129 |

| C-8 (para-C) | ~129 |

Interpretation and Causality:

-

Carbonyl Carbon (C-1): The carboxylic acid carbon is significantly deshielded and appears at the downfield end of the spectrum, typically around 171 ppm.

-

Olefinic Carbons (C-2 and C-3): The sp² hybridized carbons of the double bond appear in the vinylic region. C-3, being attached to the phenyl group, is more deshielded than C-2.

-

Methyl Carbon (C-4): The methyl carbon gives a signal in the aliphatic region, typically around 16 ppm.

-

Aromatic Carbons (C-5 to C-10): The six carbons of the phenyl ring will show four distinct signals due to symmetry (ipso, ortho, meta, and para). The ipso-carbon (C-5) is a quaternary carbon and will have a lower intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key functional groups are the carboxylic acid and the carbon-carbon double bond, in conjugation with the phenyl ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1690 | Strong | C=O stretch (α,β-unsaturated carboxylic acid) |

| ~1630 | Medium | C=C stretch (conjugated) |

| ~1420 | Medium | O-H bend |

| ~1300 | Medium | C-O stretch |

| ~3050 | Medium | C-H stretch (Aromatic and vinylic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

Interpretation and Causality:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad absorption band for the O-H stretch, which is due to strong intermolecular hydrogen bonding, forming a dimer.

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is very strong and sharp. Its position at a lower wavenumber (~1690 cm⁻¹) compared to a saturated carboxylic acid (~1710 cm⁻¹) is indicative of conjugation with the C=C double bond.

-

C=C Stretch: The stretching vibration of the carbon-carbon double bond is also observed, and its intensity is enhanced by conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Data for (E)-3-Phenylbut-2-enoic acid:

Data from the NIST Mass Spectrometry Data Center for the GC-MS analysis of (E)-3-phenylbut-2-enoic acid shows the following major peaks:[2]

| m/z | Relative Intensity | Proposed Fragment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 161 | High | [M-H]⁺ |

| 117 | Medium | [M-COOH]⁺ |

| 115 | High | [M-H-H₂O-CO]⁺ or [C₉H₇]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Fragmentation Pathway:

The fragmentation of (E)-3-Phenylbut-2-enoic acid under electron ionization (EI) is expected to follow characteristic pathways for α,β-unsaturated carboxylic acids and phenyl-substituted compounds.

References

Physical properties like melting point and boiling point of 3-Phenylbut-2-enoic acid

An In-depth Technical Guide to the Physical Properties of 3-Phenylbut-2-enoic Acid

For professionals in research, chemical synthesis, and drug development, a thorough understanding of a molecule's physical properties is foundational. These characteristics not only govern a compound's behavior under various conditions but also serve as critical indicators of its purity and identity. This guide provides a detailed examination of the melting and boiling points of this compound, a compound of interest in organic synthesis.

As an α,β-unsaturated carboxylic acid, this compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. This stereoisomerism is a crucial factor, as it gives rise to distinct physical properties for each isomer, influencing their solid-state packing and intermolecular interactions.

Physicochemical Data Summary

The physical properties of this compound are dependent on its isomeric form. The available data for the (E)-isomer and the structurally related 3-phenylbut-3-enoic acid are summarized below. Data for the (Z)-isomer is less commonly reported in standard databases.

| Compound | CAS Number | Molecular Formula | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| (E)-3-Phenylbut-2-enoic acid | 704-80-3 | C₁₀H₁₀O₂ | Solid | Not specified in results | Not specified in results |

| This compound (isomer unspecified) | 1199-20-8 | C₁₀H₁₀O₂ | Solid[1] | Not specified in results | 281.93 (Predicted) |

| 3-Phenylbut-3-enoic acid | 5155-87-3 | C₁₀H₁₀O₂ | Solid | 48 - 49[2] | 302.9 ± 11.0 (Predicted)[2] |

Note: The CAS number 1199-20-8 is often associated with the (E)-isomer in chemical databases.[3]

Theoretical Framework: The Science Behind Phase Transitions

Understanding the theoretical basis of melting and boiling points is essential for interpreting experimental data and predicting molecular behavior.

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid, where both phases coexist in equilibrium.[4] For a crystalline solid like this compound, this transition requires sufficient kinetic energy to overcome the intermolecular forces holding the molecules in a fixed lattice structure.

-

Intermolecular Forces: As a carboxylic acid, this compound molecules can form strong hydrogen bonds with each other, typically creating dimeric structures. These, along with van der Waals forces between the phenyl rings and alkyl portions, contribute to a relatively high melting point compared to non-polar compounds of similar molecular weight.

-

Purity and Melting Range: A pure crystalline compound typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, requiring less energy to break the structure. This results in two observable effects: a depression of the melting point and a broadening of the melting range (e.g., 3-5°C or more).[4][5] Therefore, melting point determination is a fundamental technique for assessing the purity of a synthesized compound.[6]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, allowing the liquid to transition into a gaseous state.[7][8]

-

Influencing Factors: The boiling point is primarily influenced by the strength of intermolecular forces.

-

Molecular Weight: Higher molecular weight generally leads to a higher boiling point due to increased van der Waals forces.[8]

-

Polarity: The carboxylic acid group in this compound makes it a polar molecule capable of strong hydrogen bonding. This requires significantly more energy to overcome compared to non-polar molecules, resulting in a high boiling point.[9]

-

External Pressure: The boiling point is pressure-dependent. A decrease in atmospheric pressure (e.g., at higher altitudes or under vacuum) lowers the boiling point.[8]

-

Experimental Determination Protocols

Accurate determination of melting and boiling points relies on precise and methodical experimental techniques. The following protocols are standard in organic chemistry research.

Protocol for Melting Point Determination (Capillary Method)

This method is the most common for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: Place a small amount of the dry this compound on a clean, dry watch glass. Crush the solid into a fine powder using a spatula.[10] This ensures uniform heat transfer throughout the sample.

-

Capillary Tube Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of sample (1-2 mm in height) should enter the tube.[10]

-

Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to compact the sample tightly at the bottom.[5] A well-packed sample prevents air pockets and ensures accurate measurement.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device). Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[6]

-

Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Note the temperature at which the sample melts. Allow the apparatus to cool significantly.

-

Accurate Determination: Prepare a new sample. Heat the apparatus quickly to about 15-20°C below the approximate melting point. Then, slow the heating rate to 1-2°C per minute.[5] This slow rate is critical for allowing the temperature of the sample and the thermometer to equilibrate.

-

Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is T1-T2.

Trustworthiness through Mixed Melting Point: To confirm the identity of a synthesized sample suspected to be this compound, a mixed melting point determination is performed. A 50:50 mixture of the sample and an authentic standard is prepared. If the sample is identical to the standard, the melting point of the mixture will be sharp and undepressed. If it is a different compound, the standard will act as an impurity, causing a significant depression and broadening of the melting range.[4][5]

Diagram: Melting Point Determination Workflow

Caption: Workflow for melting point determination.

Protocol for Boiling Point Determination (Microscale Method)

For research purposes where sample quantities may be limited, the microscale method using a fusion tube and an inverted capillary is highly effective.[7][9]

Methodology:

-

Sample Preparation: Add a small amount (a few drops) of liquid this compound (if melted) or a solution in a high-boiling solvent into a small fusion tube.

-

Capillary Insertion: Take a capillary tube and seal one end in a flame.[7][9] Place this sealed capillary tube, open-end down, into the fusion tube containing the liquid.

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Heating: Suspend the assembly in a heating bath (such as a Thiele tube filled with mineral oil or an aluminum heating block).[7] The heating medium ensures slow and uniform temperature distribution.

-

Observation: Begin heating the apparatus gently. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

-

Data Recording: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7] This indicates that the temperature is at or slightly above the boiling point.

-

Final Reading: Stop heating and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

Diagram: Boiling Point Determination Workflow (Microscale)

Caption: Microscale workflow for boiling point determination.

Conclusion

The melting and boiling points of this compound are key physical constants that are indispensable for its identification, purification, and handling in a laboratory or industrial setting. The strong intermolecular forces, particularly hydrogen bonding from the carboxylic acid moiety, result in a high boiling point and a solid state at room temperature. The distinct properties arising from its (E) and (Z) isomers underscore the importance of stereochemical control in synthesis. The experimental protocols detailed herein provide a reliable framework for researchers to accurately measure these properties, ensuring the integrity and quality of their scientific work.

References

- 1. This compound | 1199-20-8 [sigmaaldrich.cn]

- 2. Page loading... [guidechem.com]

- 3. 2-Butenoic acid, 3-phenyl- | C10H10O2 | CID 5354661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. athabascau.ca [athabascau.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. pennwest.edu [pennwest.edu]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. byjus.com [byjus.com]

A Technical Guide to 3-Phenylbut-2-enoic Acid as a Prochiral Substrate in Asymmetric Synthesis

Abstract

The precise control of stereochemistry is a cornerstone of modern pharmaceutical and materials science. Prochiral molecules, which can be converted from achiral to chiral in a single transformation, represent critical starting points for establishing stereogenic centers. This technical guide provides an in-depth examination of 3-phenylbut-2-enoic acid, an α,β-unsaturated carboxylic acid, as a model prochiral carbonyl compound. We will explore the fundamental principles of prochirality, detail methodologies for its stereoselective reduction, and discuss the significance of its chiral product, 3-phenylbutanoic acid. This document is intended for researchers, chemists, and drug development professionals seeking to leverage asymmetric synthesis for the creation of enantiomerically pure compounds.

The Principle of Prochirality: A Gateway to Chirality

In the realm of stereochemistry, the concept of prochirality is fundamental to understanding how chiral molecules are formed from achiral precursors.[1] A molecule is defined as prochiral if it can be transformed from an achiral state to a chiral one in a single chemical step.[2][3] This potential for chirality is a key strategic element in asymmetric synthesis.

Prochiral sp² Carbons and Enantiotopic Faces

Trigonal planar, sp²-hybridized carbon atoms, such as those in carbonyls and alkenes, are not chiral centers themselves. However, if such a carbon is bonded to three different substituents, it is considered a prochiral center.[4] The two sides or "faces" of the plane are distinct in their spatial relationship to the substituents. These faces are termed "enantiotopic," as attack by a reagent from one face will produce one enantiomer, while attack from the opposite face will produce the other.

To distinguish between these faces, the Cahn-Ingold-Prelog (CIP) priority rules are applied. The three substituents on the sp² carbon are ranked from highest (1) to lowest (3). If the sequence from 1 to 2 to 3 proceeds in a clockwise direction, the face is designated as the Re face (from the Latin Rectus, for right). If the sequence is counter-clockwise, it is the Si face (from the Latin Sinister, for left).[2][4] The reduction of an achiral ketone to a chiral alcohol is a classic example of this principle in action.[5]

This compound: A Model Prochiral Substrate

This compound (also known as β-methylcinnamic acid) is an α,β-unsaturated carboxylic acid that serves as an excellent case study.[6][7] The C2 carbon of the double bond is a prochiral, sp²-hybridized center. The addition of a hydride (H⁻) across this double bond (specifically, a 1,4-conjugate addition followed by protonation) creates a new stereocenter at the C3 position, yielding chiral 3-phenylbutanoic acid.

The ability to selectively deliver a hydride to either the Re or Si face of the C2-C3 double bond is the central challenge and goal of its asymmetric reduction.

Caption: Analysis of the prochiral C3 center in this compound.

Strategies for Asymmetric Reduction

The enantioselective reduction of α,β-unsaturated carboxylic acids can be achieved through several powerful catalytic methods. The choice of strategy depends on factors such as substrate compatibility, desired enantioselectivity, and scalability.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient method for producing chiral molecules, a field for which William S. Knowles and Ryōji Noyori were awarded the Nobel Prize in Chemistry in 2001.[8] This process typically involves a transition metal catalyst (e.g., Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand.[9][10] The chiral ligand creates a three-dimensional environment that forces the substrate to bind in a specific orientation, leading to the addition of hydrogen across one face of the double bond with high selectivity.[8]

The enantioselectivity is determined not necessarily by the initial preferred binding of the substrate to the catalyst, but often by the differing reaction rates of the subsequent diastereomeric catalyst-substrate adducts.[11][12]

Key Catalyst Systems:

-

Rhodium/Iridium with Chiral Diphosphine Ligands: Catalysts like Rh(I) and Ir(I) complexes with chiral phosphine ligands are effective for the hydrogenation of prochiral olefins.[13]

-

Copper(I) Hydride (CuH) Catalysis: More recently, CuH-catalyzed systems have emerged as powerful methods for the 1,4-reduction of α,β-unsaturated carboxylic acids.[14][15] These reactions often proceed with high enantioselectivity and functional group tolerance.[14]

Causality Note: This protocol outlines a general procedure. The choice of metal, ligand, solvent, and pressure is critical and must be optimized for each specific substrate to achieve high enantioselectivity. The anhydrous and anaerobic conditions are essential to prevent catalyst deactivation and side reactions.

-

Catalyst Preparation: In a nitrogen-filled glovebox, the chiral ligand (e.g., a derivative of BINAP) and the metal precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a degassed, anhydrous solvent (e.g., dichloromethane or methanol) and stirred to form the active catalyst complex.

-

Reaction Setup: The substrate, this compound, is added to a high-pressure reactor. The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas.

-

Hydrogenation: The pre-formed catalyst solution is introduced into the reactor via syringe. The reactor is pressurized with hydrogen (typically 1-50 atm) and stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).

-

Work-up: After the reaction, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the product, 3-phenylbutanoic acid.

-

Analysis: The enantiomeric excess (ee) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Caption: Standard workflow for a catalytic asymmetric hydrogenation experiment.

Chiral Auxiliary-Mediated Synthesis

An alternative to catalytic methods is the use of a chiral auxiliary.[16] This strategy involves temporarily attaching a chiral molecule to the substrate.[17] This auxiliary acts as a "steric director," blocking one face of the prochiral center and forcing the reagent to attack from the unhindered face.[18] After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[16]

Workflow:

-

Attachment: The prochiral substrate (this compound) is covalently bonded to a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine derivative).[16]

-

Diastereoselective Reaction: The resulting adduct undergoes reduction. The steric bulk of the auxiliary directs the incoming hydride to one of the two diastereotopic faces, creating the desired stereocenter.

-

Cleavage: The chiral auxiliary is removed, typically by hydrolysis or reduction, to release the enantiomerically enriched product and recover the auxiliary.

The following table summarizes representative results for the asymmetric reduction of α,β-unsaturated carbonyl compounds, illustrating the effectiveness of modern catalytic systems.

| Catalyst System | Substrate Type | Reductant | Temp (°C) | Yield (%) | ee (%) | Reference |

| [Ir(cod)(P-SR)]BF₄ | α-Acylaminoacrylates | H₂ | 25 | >95 | up to 96 | [13] |

| L*CuH | β-Aryl unsat. carboxylic acids | Silane | 25 | 70-95 | 90-99 | [14] |

| Chiral N,N'-dioxide–Sc(III) | Enones | KBH₄ | -20 | ~99 | up to 95 | [19] |

The Product: Chiral 3-Phenylbutanoic Acid

The successful asymmetric reduction of this compound yields enantiomerically pure (R)- or (S)-3-phenylbutanoic acid.[20][21] This chiral carboxylic acid is a valuable building block in organic synthesis.[22]

Properties of 3-Phenylbutanoic Acid:

-

CAS Number: 4593-90-2 (racemic)[20]

-

Molecular Formula: C₁₀H₁₂O₂[22]

-

Molecular Weight: 164.20 g/mol [21]

-

Appearance: Solid with a melting point of 36-40 °C[20]

Chiral acids and their derivatives are frequently used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific stereochemistry of a drug molecule is often crucial for its pharmacological activity and safety profile. 3-Phenylbutanoic acid serves as a metabolite in certain biological pathways and its chiral nature makes it a target for enantioselective metabolism studies.

Conclusion

This compound provides a clear and compelling example of a prochiral substrate whose structure is ideally suited for asymmetric synthesis. By understanding the principles of prochirality and applying powerful techniques like catalytic asymmetric hydrogenation, chemists can effectively control the stereochemical outcome of a reaction to produce single-enantiomer products. The methodologies described herein are not merely academic exercises; they represent foundational technologies that empower drug development professionals and materials scientists to design and create complex, functional molecules with atomic-level precision. The continued development of new catalysts and synthetic strategies for transformations like these will undoubtedly remain a vibrant and impactful area of chemical research.

References

- 1. fiveable.me [fiveable.me]

- 2. 5.11 Prochirality - Organic Chemistry | OpenStax [openstax.org]

- 3. Prochirality - Wikipedia [en.wikipedia.org]

- 4. Prochirality | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. Video: Prochirality [jove.com]

- 6. This compound | 1199-20-8 | BAA19920 [biosynth.com]

- 7. 2-Butenoic acid, 3-phenyl- | C10H10O2 | CID 5354661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 9. Iridium-catalyzed asymmetric hydrogenation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. procos.it [procos.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Asymmetric hydrogenation of prochiral olefins catalysed by furanoside thioether-phosphinite Rh(I) and Ir(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 17. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemsynthesis.com [chemsynthesis.com]

- 21. scbt.com [scbt.com]

- 22. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Therapeutic Potential of 3-Phenylbut-2-enoic Acid: A Technical Guide for Drug Development Professionals

Abstract

3-Phenylbut-2-enoic acid, a member of the phenyl-alkenoic acid class of compounds, is emerging as a molecule of significant interest in therapeutic research. While comprehensive studies on this specific molecule are in their nascent stages, its structural similarity to well-characterized histone deacetylase (HDAC) inhibitors like 4-phenylbutyric acid (PBA) provides a strong rationale for its investigation as a potential therapeutic agent. This guide synthesizes the current understanding of related compounds to project the therapeutic applications of this compound, focusing on its probable mechanism of action as an HDAC inhibitor and its potential in oncology and neurology. We further provide detailed, field-proven experimental protocols for researchers to validate these hypotheses and explore the full therapeutic landscape of this promising compound.

Introduction: The Epigenetic Promise of a Small Molecule

The field of epigenetics has unveiled a new frontier in drug discovery, where the modulation of gene expression, rather than the alteration of the genetic code itself, offers novel therapeutic strategies. Histone deacetylases (HDACs) are a class of enzymes central to this paradigm, playing a crucial role in regulating chromatin structure and gene transcription.[1] Dysregulation of HDAC activity is a hallmark of numerous pathologies, including a wide array of cancers and neurological disorders.[1]

This compound belongs to a class of short-chain fatty acids that have garnered attention for their potential as HDAC inhibitors.[2] While its close analog, 4-phenylbutyric acid (PBA), is a well-documented pan-HDAC inhibitor, the specific therapeutic profile of this compound remains an area of active investigation.[3] This guide will extrapolate from the known bioactivities of its structural relatives to build a comprehensive overview of its therapeutic potential.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of histone deacetylases. HDACs remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.[3] By inhibiting HDACs, this compound is hypothesized to induce histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of genes, including tumor suppressors and cell cycle inhibitors.[1]

Impact on Cellular Signaling in Cancer

The downstream effects of HDAC inhibition are multifaceted and impact several key signaling pathways implicated in cancer progression.

-

Cell Cycle Arrest: A primary consequence of HDAC inhibition is the upregulation of cyclin-dependent kinase inhibitors, most notably p21.[4][5] Increased p21 expression leads to cell cycle arrest, primarily at the G1 and G2/M phases, thereby halting the proliferation of cancer cells.[6]

-

Induction of Apoptosis: HDAC inhibitors can trigger programmed cell death through both intrinsic and extrinsic pathways. This is often mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[6][7]

-

Modulation of Key Signaling Pathways: The anti-tumor effects of HDAC inhibitors are also linked to the modulation of critical signaling cascades. While direct studies on this compound are pending, related compounds are known to influence pathways such as PI3K/Akt and MAPK, which are central to cell survival and proliferation.[8][9]

Caption: Proposed Mechanism of Anti-Cancer Activity.

Therapeutic Applications

Oncology

The primary therapeutic application for this compound, based on its presumed HDAC inhibitory activity, is in the treatment of cancer. The ability to induce cell cycle arrest and apoptosis in tumor cells makes it a candidate for both monotherapy and combination therapy to enhance the efficacy of existing chemotherapeutic agents.[5] Derivatives of phenylbutyrate have shown efficacy in suppressing the proliferation of various cancer cell lines, including glioblastoma.[6]

Neurological Disorders

Short-chain fatty acids that can cross the blood-brain barrier are of significant interest for the treatment of neurological diseases.[10] The neuroprotective effects of these compounds are attributed to their ability to modulate neuroinflammation and promote neuronal survival, in part through HDAC inhibition.[11][12] Potential applications for this compound could include neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where epigenetic dysregulation is increasingly implicated.

Anti-inflammatory Applications

Related phenyl-alkenoic acids have demonstrated anti-inflammatory properties that appear to be independent of cyclooxygenase (COX) inhibition.[13] This suggests a potential mechanism involving the modulation of inflammatory signaling pathways, such as NF-κB, and the inhibition of pro-inflammatory cytokine production.[14][15] This opens up possibilities for the use of this compound in chronic inflammatory conditions.